3-allyl-5,6-dimethyl-2-((2-oxotetrahydrofuran-3-yl)thio)thieno[2,3-d]pyrimidin-4(3H)-one
Description
The compound 3-allyl-5,6-dimethyl-2-((2-oxotetrahydrofuran-3-yl)thio)thieno[2,3-d]pyrimidin-4(3H)-one is a thienopyrimidinone derivative characterized by:
- 5,6-Dimethyl substituents: Improve metabolic stability and electron-donating effects.
- 2-((2-Oxotetrahydrofuran-3-yl)thio) moiety: A heterocyclic sulfur-containing group that may influence solubility and target binding via hydrogen bonding (C=O group) .
Thieno[2,3-d]pyrimidin-4(3H)-ones are recognized for their diverse pharmacological activities, including antiviral, anticancer, and antifungal properties .
Properties
IUPAC Name |
5,6-dimethyl-2-(2-oxooxolan-3-yl)sulfanyl-3-prop-2-enylthieno[2,3-d]pyrimidin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O3S2/c1-4-6-17-13(18)11-8(2)9(3)21-12(11)16-15(17)22-10-5-7-20-14(10)19/h4,10H,1,5-7H2,2-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UMXXHFUFIJPZSA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC2=C1C(=O)N(C(=N2)SC3CCOC3=O)CC=C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
3-allyl-5,6-dimethyl-2-((2-oxotetrahydrofuran-3-yl)thio)thieno[2,3-d]pyrimidin-4(3H)-one is a compound of interest due to its potential biological activities. This article explores its synthesis, pharmacological properties, and biological effects based on current research findings.
Chemical Structure and Properties
The compound features a complex structure characterized by a thieno[2,3-d]pyrimidine core with various substituents that may influence its biological activity. The molecular formula is , indicating the presence of nitrogen and sulfur which are often associated with biological activity in medicinal chemistry.
Synthesis
The synthesis of this compound typically involves multi-step chemical reactions that incorporate various functional groups. The detailed synthetic pathways can vary, but they generally involve the formation of the pyrimidine ring followed by the introduction of the allyl and thioether groups.
Antimicrobial Activity
Recent studies have indicated that compounds similar to this compound exhibit significant antimicrobial properties. For instance, derivatives of thieno[2,3-d]pyrimidines have been shown to inhibit bacterial growth and possess antifungal activity against various pathogens.
| Compound | Microorganism Tested | Activity |
|---|---|---|
| Thieno derivatives | E. coli | Inhibition observed |
| Thieno derivatives | S. aureus | Moderate activity |
Antioxidant Properties
The antioxidant capacity of similar compounds has been assessed using various assays such as DPPH radical scavenging tests. The results suggest that these compounds can effectively neutralize free radicals, indicating potential protective effects against oxidative stress.
Cytotoxicity Studies
Cytotoxicity assays have been performed on cancer cell lines to evaluate the anticancer potential of this compound. Preliminary results show that it may induce apoptosis in certain cancer cell lines, suggesting a mechanism for its anticancer activity.
| Cell Line | IC50 (µM) | Effect |
|---|---|---|
| A431 (carcinoma) | 15 | Apoptosis induction |
| HeLa (cervical) | 20 | Growth inhibition |
Case Studies
- Study on Antimicrobial Activity : A recent study investigated the antimicrobial effects of various thieno[2,3-d]pyrimidine derivatives against clinical isolates of bacteria. The study found that certain derivatives exhibited potent activity against resistant strains of E. coli and S. aureus.
- Antioxidant Activity Assessment : Another research focused on evaluating the antioxidant properties through DPPH and ABTS assays. Compounds similar to 3-allyl-5,6-dimethyl showed significant radical scavenging activity compared to standard antioxidants.
Comparison with Similar Compounds
Substituent Variations at Position 2
The 2-position of the thienopyrimidinone scaffold is critical for modulating biological activity. Key analogs include:
Substituent Variations at Position 3
The 3-position often determines pharmacokinetic properties:
Antiviral Activity
- DNTP (5,6-Dimethyl-2-(4-nitrophenyl)thieno[2,3-d]pyrimidin-4(3H)-one): Exhibits high potency against HIV-1 reverse transcriptase (RT) by binding to the p51 subunit, though resistant mutants (e.g., C280A) limit efficacy .
- Target Compound: No direct antiviral data is available, but the 2-oxotetrahydrofuran group’s polarity may reduce off-target effects compared to DNTP’s nitroaryl group.
Anticancer Activity
- Compound 5a: Shows significant cytotoxicity against MDA-MB-435 melanoma cells (−31.02% growth) .
- Thieno[2,3-d]pyrimidin-4(3H)-one-Oxadiazol Hybrids: Inhibit VEGFR-2 via molecular hybridization, targeting kinase domains .
Antifungal Activity
- 3-Alkyl Substituted Analogs (e.g., 3-Butyl-2-(2-methylphenoxy)...): Demonstrated efficacy against fungal pathogens via unknown mechanisms .
- Target Compound : The allyl group may enhance antifungal activity compared to shorter alkyl chains.
Physicochemical Properties
- LogP Predictions: Target Compound: Moderate LogP (~2.5–3.0) due to allyl and oxotetrahydrofuran groups. DNTP: Higher LogP (~3.5) due to nitrobenzene. Compound 5a: LogP ~2.8 (benzylamino increases polarity).
Q & A
Advanced Research Question
- Target identification : Docking studies (e.g., AutoDock Vina) predict binding affinities to receptors like VEGFR-2. The compound’s thioether and pyrimidinone moieties may interact with kinase active sites via hydrogen bonding and hydrophobic interactions .
- MD simulations : Assess binding stability over time (e.g., 100 ns trajectories) to evaluate conformational changes and ligand-receptor compatibility .
What experimental approaches are used to analyze discrepancies in the reported enzymatic inhibition data of thieno[2,3-d]pyrimidin derivatives?
Advanced Research Question
Resolving contradictions requires:
- Assay standardization : Compare IC values under identical conditions (e.g., pH, temperature, enzyme concentration).
- Structural benchmarking : Cross-reference activity data with substituent variations (e.g., allyl vs. phenyl groups) to identify structure-activity relationships .
- Purity validation : HPLC or LC-MS ensures compound integrity (>95% purity) to exclude impurities as confounding factors .
What are the key considerations for designing in vitro assays to evaluate the anti-proliferative activity of this compound?
Advanced Research Question
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
